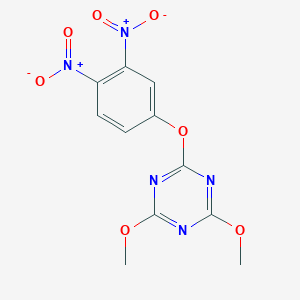
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Heptylthio Group: The heptylthio group can be introduced via nucleophilic substitution reactions, where a heptylthiol reacts with a suitable leaving group on the triazine ring.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yields and purity. Key considerations include the selection of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The heptylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Heptylthio)-5,6-bis(4-chlorophenyl)-1,2,4-triazine: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
3-(Heptylthio)-5,6-bis(4-hydroxyphenyl)-1,2,4-triazine: Contains hydroxyphenyl groups, which may confer different chemical and biological properties.
Uniqueness
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is unique due to the presence of methoxyphenyl groups, which can influence its reactivity, solubility, and interaction with biological targets. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C24H29N3O2S |
|---|---|
Poids moléculaire |
423.6g/mol |
Nom IUPAC |
3-heptylsulfanyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C24H29N3O2S/c1-4-5-6-7-8-17-30-24-25-22(18-9-13-20(28-2)14-10-18)23(26-27-24)19-11-15-21(29-3)16-12-19/h9-16H,4-8,17H2,1-3H3 |
Clé InChI |
CSHUIVWHJKLAKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
SMILES canonique |
CCCCCCCSC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B458948.png)







